molecular formula C6H6N4 B1337546 Imidazo[1,2-a]pyrimidin-5-amine CAS No. 57473-41-3

Imidazo[1,2-a]pyrimidin-5-amine

Cat. No. B1337546
CAS RN: 57473-41-3
M. Wt: 134.14 g/mol
InChI Key: KKIKVDAHSKZQLB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-5-amine is a nitrogen-containing heterocyclic compound . It has been receiving significant attention in the synthetic chemistry community due to its role as an active pharmacophore of historical significance . This compound is present in many biologically active compounds and derivatives based thereon have been found to possess various activities .


Synthesis Analysis

A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . The synthetic approaches involve different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The only difference between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine is the presence of a nitrogen atom at position 8 .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidin-5-amine include propargylation, cyclization, and amide functionalization . These reactions are part of the synthetic methodologies used to create derivatives of this compound .

Scientific Research Applications

Materials Science

This compound has shown potential in materials science, particularly in the development of optoelectronic devices . These devices, which include light-emitting diodes (LEDs), photodetectors, and solar cells, benefit from the luminescent properties of Imidazo[1,2-a]pyrimidin-5-amine derivatives .

Pharmaceutical Field

In the pharmaceutical industry, derivatives of Imidazo[1,2-a]pyrimidin-5-amine are utilized as anti-cancer drugs . Their ability to interact with biological systems at the molecular level makes them valuable for therapeutic applications .

Sensor Technology

The compound’s derivatives are also used in sensor technology. They serve as sensors due to their responsive luminescent properties when exposed to various environmental factors .

Confocal Microscopy and Imaging

As emitters for confocal microscopy and imaging , these derivatives help in enhancing the quality and resolution of images obtained during microscopic examinations, which is crucial for scientific research .

Antimicrobial and Antitumor Applications

Imidazole pyrimidine and its derivatives, including Imidazo[1,2-a]pyrimidin-5-amine, are known for their antibacterial, antiviral, anti-inflammatory , and antitumor properties. These make them candidates for drug development in combating various diseases .

Corrosion Inhibition

The heterocyclic groups present in these compounds make them effective as corrosion inhibitors . They protect materials like steel from environmental corrosion, which is significant in maintaining infrastructure integrity .

Treatment of Schizophrenia

Some derivatives have been identified as NK1 receptor antagonists used in the treatment of schizophrenia. They bind to DNA and inhibit replication, which is a novel approach to managing this mental health condition .

Inhibitors of Kinases

Furthermore, certain Imidazo[1,2-a]pyrimidin-5-amine derivatives have been used as potent inhibitors of enzymes like lymphocyte-specific kinase , which plays a role in immune response regulation .

Safety And Hazards

While specific safety and hazard information for Imidazo[1,2-a]pyrimidin-5-amine was not found in the retrieved papers, it’s important to handle all chemical compounds with care and appropriate protective measures .

properties

IUPAC Name

imidazo[1,2-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIKVDAHSKZQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482766
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrimidin-5-amine

CAS RN

57473-41-3
Record name Imidazo[1,2-a]pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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